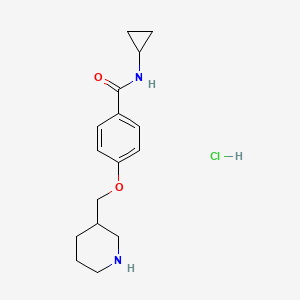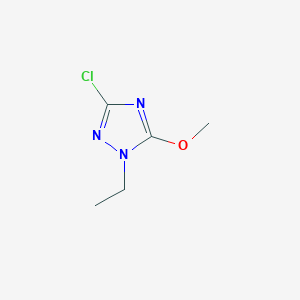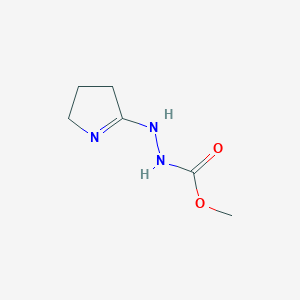
Methyl 2-chloro-5-(methylamino)isonicotinate
Descripción general
Descripción
Methyl 2-chloro-5-(methylamino)isonicotinate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-5-(methylamino)isonicotinate consists of a pyridine ring attached to a methyl ester group . The compound also contains a chlorine atom and a methylamino group .Physical And Chemical Properties Analysis
Methyl 2-chloro-5-(methylamino)isonicotinate has a molecular weight of 200.62 g/mol . Unfortunately, specific information about its physical and chemical properties such as melting point, boiling point, and density was not found in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The compound has been involved in studies focusing on synthesis techniques, like the preparation of 2-(methylamino)nicotinic acid through the reaction of 2-chloronicotinic acid with amines under specific conditions (Quevedo, Bavetsias, & McDonald, 2009).
Chemical Reactions and Properties : Research has been conducted on the synthesis and methylation of related compounds, exploring their chemical properties and reactions (Brown & England, 1971).
Biological and Medicinal Research
Anticancer Activity : Schiff bases, which include compounds related to Methyl 2-chloro-5-(methylamino)isonicotinate, have been synthesized and evaluated for their anticancer activity. Studies focused on their ability to bind to DNA and induce cell death in cancer cells (Uddin et al., 2020).
Herbicidal and Insecticidal Activities : Some studies have explored the synthesis and herbicidal activity of related acrylates, showing potential in agricultural applications (Wang, Li, Li, & Huang, 2004). Additionally, the synthesis and insecticidal activity of nitroethene compounds containing heteroarylmethylamino groups have been investigated (Isao et al., 2010).
Environmental and Chemical Safety
- Mutagenic Activities : The mutagenic activities of chlorinated derivatives of related compounds have been studied, providing insights into environmental safety and potential risks (Kamoshita et al., 2010).
Crystallography and Structural Analysis
- Crystal Structure Studies : Research has been conducted on the crystal structures of related compounds, aiding in understanding their molecular configurations and interactions (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Propiedades
IUPAC Name |
methyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-6-4-11-7(9)3-5(6)8(12)13-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWREPUJGGHYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(methylamino)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426654.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1426655.png)


![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1426662.png)